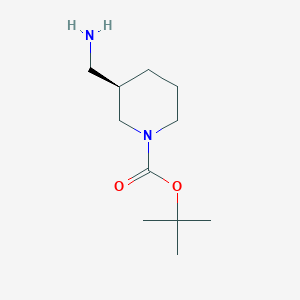

(R)-1-Boc-3-(aminomethyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWXYQIMXTUMJB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363586 | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140645-23-4 | |

| Record name | tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (R)-1-Boc-3-(aminomethyl)piperidine (CAS: 140645-23-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-(aminomethyl)piperidine is a chiral piperidine derivative valued in medicinal chemistry and pharmaceutical research. Identified by its CAS number 140645-23-4, this compound serves as a critical, versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its structure features a piperidine ring with the nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and a primary aminomethyl substituent at the chiral 3-position.[2]

The Boc protecting group enhances the compound's stability and allows for selective reactions at the primary amine, making it an ideal intermediate for multi-step synthetic pathways.[2][3] This strategic protection is crucial for constructing piperidine-containing therapeutics, which are prominent scaffolds in drugs targeting a range of conditions, including neurological disorders.[3][4] This guide provides a comprehensive overview of its properties, applications, relevant experimental protocols, and safety information.

Physicochemical and Structural Data

This compound is a clear, colorless to pale yellow liquid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for experimental design and handling.

| Property | Value | References |

| CAS Number | 140645-23-4 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Density | 0.997 g/mL at 25 °C | [4] |

| Boiling Point | 299.4 °C at 760 mmHg | [1] |

| Refractive Index | n20/D 1.473 | [1] |

| Purity / Assay | ≥ 97% | |

| Storage Temperature | 2-8°C | [1] |

| SMILES String | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C1 | |

| InChI Key | WPWXYQIMXTUMJB-SECBINFHSA-N |

Applications in Research and Drug Development

The utility of this compound spans several areas of chemical and pharmaceutical science, owing to its specific stereochemistry and functional group arrangement.

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of diverse pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[4] The piperidine scaffold is a common feature in bioactive molecules, and this chiral building block allows for precise structural modifications.[3][5]

-

Organic Synthesis: The compound is a valuable building block for creating complex molecular architectures.[3] The Boc-protected ring nitrogen directs reactivity towards the primary amine, enabling selective transformations such as amide bond formation, alkylation, or reductive amination.[1][2]

-

Peptide Synthesis: It is utilized in the preparation of peptide-based therapeutics, where its incorporation can enhance the stability and bioavailability of the final peptide constructs.[4]

-

Chemical Biology: Researchers use this and similar compounds to create molecular probes for investigating biological processes, such as protein-protein interactions and cellular mechanisms.[3]

dot

Caption: Role of this compound in the drug discovery workflow.

Experimental Protocols

While specific synthesis routes for commercial intermediates are often proprietary, the following sections detail common experimental procedures for the use and analysis of this compound in a laboratory setting.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a typical reaction to form an amide bond using the primary amine of this compound and a generic carboxylic acid.

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and a peptide coupling agent such as HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture and stir for 5-10 minutes at room temperature.

-

Amine Addition: Add a solution of this compound (1.05 eq.) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

dot

Caption: General experimental workflow for amide coupling reactions.

Protocol 2: Quality Control by HPLC-MS

This protocol provides a general method for verifying the identity and purity of this compound, adapted from standard analytical procedures for similar compounds.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Create a dilute sample for injection (e.g., 10-50 µg/mL) using the mobile phase as the diluent.

-

Chromatographic Conditions:

-

System: HPLC with a UV detector and coupled to a mass spectrometer (e.g., TOF or Quadrupole).

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A typical gradient might run from 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.5-1.0 mL/min.

-

Column Temperature: 25-40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion electrospray (ESI+).

-

Scan Range: m/z 50-500.

-

Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 215.17.

-

-

Data Analysis: Integrate the peak area from the UV chromatogram to determine purity (e.g., >97%). Confirm the mass of the main peak corresponds to the expected molecular weight of the compound.

Safety and Handling Information

This compound is considered hazardous and requires careful handling in a laboratory environment. Users should consult the full Safety Data Sheet (SDS) before use.

| Hazard Category | Details | References |

| Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H400: Very toxic to aquatic life. | |

| Precautionary Statements | P273: Avoid release to the environment.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][8]

-

Handling: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[7] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[1][8] The compound may be sensitive to moisture.[8]

Conclusion

This compound is a high-value chiral intermediate essential for modern drug discovery and organic synthesis. Its unique structure, featuring a strategically protected piperidine ring and a reactive primary amine, provides chemists with a reliable tool for building complex, biologically active molecules. Understanding its physicochemical properties, applications, and proper handling procedures is crucial for its effective and safe utilization in advancing pharmaceutical research.

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 140645-23-4: (R)-N-Boc-3-aminomethylpiperidine [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Boc-3-(aminomethyl)-3-methylpiperidine [myskinrecipes.com]

- 6. 1-Boc-3-(aminomethyl)piperidine 90 162167-97-7 [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of (R)-1-Boc-3-(aminomethyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-1-Boc-3-(aminomethyl)piperidine, a key building block in pharmaceutical synthesis. The information is presented to support research and development activities, with a focus on quantitative data, experimental context, and logical relationships between properties and analytical methods.

Compound Identification and Core Properties

This compound, also known as (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, is a chiral piperidine derivative widely used as an intermediate in the synthesis of complex pharmaceutical compounds.[1] Its structure incorporates a Boc-protected amine on the piperidine ring and a primary aminomethyl group, making it a versatile scaffold in drug discovery, particularly for agents targeting neurological disorders.[1][2]

The Boc (tert-butoxycarbonyl) protecting group provides stability and allows for selective chemical transformations, making it a valuable asset in multi-step organic synthesis.[2]

Summary of Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source Citation(s) |

| CAS Number | 140645-23-4 | |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][3] |

| Molecular Weight | 214.30 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [1][3] |

| Boiling Point | 95 - 99 °C at 0.8 mm Hg | [1] |

| Density | 0.997 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.473 | [1] |

| Purity / Assay | ≥96% (GC), typically 97% | [3][5] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols and Methodologies

While specific experimental reports from the original characterization are not detailed in the available literature, the physical properties listed are determined by standard analytical techniques common in chemical research and quality control.

Determination of Purity (Gas Chromatography - GC)

The purity of this compound is typically assayed by Gas Chromatography (GC).[3][5]

-

Principle: This technique separates volatile compounds in a mixture. The sample is vaporized and injected into a long, thin column. An inert carrier gas (like helium) pushes the sample through the column, which is coated with a stationary phase. Compounds are separated based on their boiling points and affinity for the stationary phase. A detector at the end of the column measures the quantity of each separated component.

-

General Protocol:

-

Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used. An appropriate capillary column (e.g., HP1-MS, a nonpolar column) is installed.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated injector port of the GC.

-

Separation: The oven temperature is programmed to ramp up, allowing for the separation of the target compound from any impurities or residual solvents.

-

Detection & Analysis: The FID detects the organic molecules as they elute from the column. The resulting chromatogram shows peaks corresponding to each compound. The area of the main peak relative to the total area of all peaks is used to calculate the purity percentage.

-

Measurement of Refractive Index

The refractive index is a measure of how light bends as it passes through the liquid and is a good indicator of purity for known substances.

-

Principle: This property is measured using a refractometer, which precisely measures the angle of refraction of light passing from a prism of known refractive index into the sample.

-

General Protocol:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism surface.

-

Measurement: The instrument's optics are adjusted until the shadow line aligns with the crosshairs in the eyepiece. The refractive index is then read from the scale. The measurement is temperature-dependent and is standardized to 20°C (n20/D).[1]

-

Determination of Boiling Point

The boiling point provided is measured under reduced pressure (vacuum).

-

Principle: At lower pressures, the boiling point of a liquid is reduced. This is necessary for compounds that may decompose at their atmospheric boiling point.

-

General Protocol (Vacuum Distillation):

-

The compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump.

-

A manometer is included in the setup to measure the pressure accurately.

-

The system is evacuated to the desired pressure (e.g., 0.8 mm Hg).[1]

-

The flask is gently heated. The temperature at which the liquid boils and the vapor condenses on a thermometer placed in the vapor path is recorded as the boiling point at that specific pressure.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for compound characterization and the relationships between the compound's properties and analytical techniques.

Caption: Workflow for the synthesis and characterization of a chemical intermediate.

Caption: Relationships between compound properties and analytical measurement techniques.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 4. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 1502022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

An In-depth Technical Guide to (R)-1-Boc-3-(aminomethyl)piperidine

This guide provides comprehensive technical information on (R)-1-Boc-3-(aminomethyl)piperidine, a key building block in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry. This molecule is particularly significant as a chiral intermediate in the synthesis of various bioactive compounds.[1][2]

Core Molecular Data

This compound, also known as (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate, is a piperidine derivative protected by a tert-butoxycarbonyl (Boc) group.[3] This protecting group enhances its stability and allows for selective reactivity in complex synthetic pathways.[2]

Quantitative Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is critical for reaction planning, characterization, and quality control.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][3] |

| Molecular Weight | 214.30 g/mol | [3] |

| CAS Number | 140645-23-4 | [3] |

| Appearance | Light yellow liquid | [1] |

| Density | 0.997 g/mL at 25 °C | |

| Refractive Index | n20/D 1.473 | |

| Storage Temperature | 2-8°C |

Application in Drug Development

This compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly for compounds targeting neurological disorders.[1] The piperidine scaffold is a common feature in many biologically active molecules, and the chiral nature of this specific compound is often crucial for the pharmacological activity of the final drug substance.[2] Its Boc-protected amine allows for sequential chemical modifications, making it a valuable component in the construction of complex molecular architectures for drug discovery.[4]

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of a related compound, (R)-1-Boc-3-aminopiperidine, which can be analogous to synthetic strategies involving this compound. This process highlights key stages from starting materials to the final purified product.

Caption: A generalized workflow for the synthesis of a chiral Boc-protected aminopiperidine.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible scientific outcomes. Below is a representative protocol for a key transformation in the synthesis of a related chiral aminopiperidine, which illustrates the general techniques and considerations applicable in this area of chemistry.

Synthesis of (R)-1-Boc-3-aminopiperidine from a Protected Precursor

This protocol describes the deprotection of a benzyl-protected intermediate to yield the desired Boc-protected amine.[5]

Materials:

-

Benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Celite

Procedure:

-

A mixture of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate (2.25 g, 6.73 mmol) and 10% Pd/C (0.229 g) in ethanol (20 mL) is prepared in a suitable reaction vessel.[5]

-

The mixture is stirred at room temperature under a hydrogen atmosphere (1 atm) for 14 hours.[5]

-

Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.[5]

-

The filtrate is then concentrated under reduced pressure to yield the crude product.[5]

-

The resulting solid, tert-Butyl 3-piperidinylcarbamate (1.22 g, 91% yield), is obtained.[5]

This reaction, a catalytic hydrogenation, is a common method for removing benzyl-type protecting groups in organic synthesis. The specific conditions, such as catalyst loading, solvent, and reaction time, may be optimized for different substrates.

References

A Technical Guide to (R)-1-Boc-3-(aminomethyl)piperidine: Structure, Stereochemistry, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-3-(aminomethyl)piperidine, a chiral piperidine derivative, is a critical building block in modern medicinal chemistry. Its unique structural and stereochemical features make it an invaluable intermediate in the synthesis of complex pharmaceutical agents, most notably as a key component in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and stereochemical analysis are presented, alongside a discussion of its role in drug discovery, particularly in the context of DPP-4 inhibition.

Structure and Stereochemistry

This compound, with the IUPAC name tert-butyl (R)-3-(aminomethyl)piperidine-1-carboxylate, possesses a piperidine ring substituted at the 3-position with an aminomethyl group. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. The stereochemistry at the C-3 position is of the (R)-configuration, which is crucial for the biological activity of many of its downstream pharmaceutical products.

The presence of the Boc protecting group enhances the molecule's stability and allows for selective reactions at the primary amine of the aminomethyl group. The chiral center at the 3-position dictates the three-dimensional arrangement of the substituents, which is a key determinant for its interaction with biological targets.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | Colorless to light yellow liquid |

| CAS Number | 140645-23-4 |

| Density | 0.997 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.473[1] |

| Specific Optical Rotation | +10° to +20° (c=1 in MeOH) |

| Storage Temperature | 2-8°C[1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding amide, (R)-1-Boc-3-piperidinecarboxamide. This precursor can be synthesized from commercially available (R)-nipecotic acid.

Step 1: Boc Protection of (R)-Nipecotic Acid

-

To a solution of (R)-nipecotic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add sodium hydroxide (2.5 equivalents) and stir until the acid dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with a cold aqueous solution of HCl.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-1-Boc-piperidine-3-carboxylic acid.

Step 2: Amide Formation

-

Dissolve the (R)-1-Boc-piperidine-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) and stir at room temperature for 1-2 hours until the activation is complete.

-

In a separate flask, prepare a solution of aqueous ammonia.

-

Slowly add the activated acid solution to the ammonia solution at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain (R)-1-Boc-3-piperidinecarboxamide.

Step 3: Reduction of the Amide

-

To a suspension of lithium aluminum hydride (LAH) (2-3 equivalents) in anhydrous THF at 0 °C, slowly add a solution of (R)-1-Boc-3-piperidinecarboxamide (1 equivalent) in anhydrous THF.[2][3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench it carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Stereochemical Analysis by Chiral HPLC

The enantiomeric purity of this compound is a critical quality attribute. A common method for determining the enantiomeric excess (e.e.) is through chiral High-Performance Liquid Chromatography (HPLC). As primary amines can exhibit poor peak shape on some chiral stationary phases, a pre-column derivatization step is often employed.

Protocol: Derivatization and Chiral HPLC Analysis (Adapted from a method for a similar compound) [4][5]

-

Derivatization:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane).

-

Add a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), in the presence of a non-chiral base (e.g., triethylamine).

-

Stir the reaction at room temperature until the derivatization is complete (monitored by TLC).

-

Quench the reaction and extract the diastereomeric products.

-

-

HPLC Conditions:

-

Column: A standard achiral C18 column can be used to separate the resulting diastereomers.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid (TFA) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the derivatized compound has strong absorbance (e.g., 254 nm for dinitrophenyl derivatives).

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.

-

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Role in Drug Discovery: DPP-4 Inhibition

This compound is a key building block in the synthesis of several DPP-4 inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release, which in turn lowers blood glucose levels. The (R)-stereochemistry of the 3-substituted piperidine moiety is often crucial for the potent and selective inhibition of the DPP-4 enzyme.

Caption: Role in the synthesis of DPP-4 inhibitors and their mechanism of action.

Conclusion

This compound is a fundamentally important chiral building block with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and versatile chemical handles make it an ideal starting material for the synthesis of complex and potent drug candidates, particularly in the area of metabolic diseases. The synthetic and analytical methods outlined in this guide provide a framework for researchers to effectively utilize this compound in their drug discovery programs. A thorough understanding of its properties and applications is essential for the continued development of novel therapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data and Experimental Protocols for (R)-1-Boc-3-(aminomethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Structure

| Property | Value |

| Chemical Name | tert-butyl (R)-3-(aminomethyl)piperidine-1-carboxylate |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| CAS Number | 140645-23-4 |

| Appearance | Liquid |

| Density | 0.997 g/mL at 25 °C |

| Refractive Index | n20/D 1.473 |

| Storage Temperature | 2-8°C |

Structure:

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

It is important to note that the following data are predicted based on the chemical structure and have not been experimentally verified from available public sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.2 | m | 2H | Piperidine ring protons adjacent to N-Boc |

| ~ 2.5 - 2.9 | m | 2H | -CH₂-NH₂ |

| ~ 2.2 - 2.6 | m | 2H | Piperidine ring protons adjacent to N-Boc |

| ~ 1.8 - 2.0 | m | 1H | Piperidine ring proton at C3 |

| ~ 1.5 - 1.8 | m | 4H | Remaining piperidine ring protons |

| 1.45 | s | 9H | tert-butyl protons of Boc group |

| 1.2 - 1.5 | br s | 2H | -NH₂ protons |

Table 3: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | Carbonyl carbon of Boc group |

| ~ 79.5 | Quaternary carbon of Boc group |

| ~ 45 - 55 | Piperidine ring carbons adjacent to N-Boc |

| ~ 40 - 45 | -CH₂-NH₂ |

| ~ 35 - 40 | Piperidine ring carbon at C3 |

| ~ 25 - 30 | Remaining piperidine ring carbons |

| 28.4 | Methyl carbons of Boc group |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium | N-H stretching (primary amine) |

| ~ 2850 - 2950 | Strong | C-H stretching (aliphatic) |

| ~ 1680 - 1700 | Strong | C=O stretching (Boc carbonyl) |

| ~ 1580 - 1650 | Medium | N-H bending (primary amine) |

| ~ 1160 - 1250 | Strong | C-N stretching and C-O stretching (Boc group) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z Value | Interpretation |

| 215.17 | [M+H]⁺ (protonated molecule) |

| 159.13 | [M - C₄H₈]⁺ (loss of isobutylene from Boc group) |

| 115.12 | [M - C₅H₉O₂]⁺ (loss of Boc group) |

| 83.09 | [C₅H₁₁N]⁺ (piperidine ring fragment) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film: If the sample is viscous, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr or NaCl plate, and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the mass spectrometer in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions in the resulting mass spectrum.

Visualization of Experimental Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to use these protocols to acquire and confirm the spectroscopic data for their specific samples.

Synthesis pathways for chiral 3-aminomethylpiperidine derivatives

An In-depth Technical Guide to the Synthesis of Chiral 3-Aminomethylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-aminomethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets. Consequently, the development of efficient and stereocontrolled synthetic routes to access enantiomerically pure 3-aminomethylpiperidine derivatives is a significant focus in modern organic and medicinal chemistry.

This guide provides a comprehensive overview of key synthetic pathways for preparing these valuable building blocks, with a focus on asymmetric strategies. It includes detailed experimental protocols for cited methodologies, quantitative data for comparison, and logical diagrams to illustrate the synthetic workflows.

Catalytic Asymmetric Synthesis from Pyridine Derivatives

A highly effective modern approach for synthesizing chiral 3-substituted piperidines involves the functionalization of pyridine precursors.[1] A prominent strategy is a three-step sequence featuring a rhodium-catalyzed asymmetric reductive Heck reaction as the key enantioselective step.[1][2] This method offers broad functional group tolerance and provides access to a wide variety of enantioenriched 3-substituted piperidines.[3]

The general workflow begins with the partial reduction of pyridine to form a more reactive dihydropyridine intermediate. This is followed by the crucial Rh-catalyzed asymmetric carbometalation, which forges the C3-substituent bond and establishes the stereocenter with high enantioselectivity. The final step involves the reduction of the remaining double bond and deprotection to yield the target chiral piperidine.[1][4]

Quantitative Data

| Step | Product | Catalyst/Reagents | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 2 | 3-Aryl-tetrahydropyridine | [Rh(cod)Cl]₂, Chiral Ligand, CsOH | 81 | 96 | [1] |

| 3 | 3-Aryl-piperidine | H₂, Pd/C; then KOH/MeOH | 72-76 (over 2 steps) | >96 | [1] |

Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate To a methanol (MeOH) solution (50 mL) of sodium borohydride (NaBH₄, 20.0 mmol) and pyridine (20 mmol) at -78 °C, phenyl chloroformate (20 mmol, 1 equiv) is added dropwise under a nitrogen atmosphere. The reaction is maintained at -78 °C for 3 hours and then quenched with water (50 mL). The mixture is extracted twice with diethyl ether (Et₂O, 30 mL). The combined organic layers are washed twice with 1N NaOH, twice with 1N HCl, and then dried over sodium sulfate. After filtration, the solvents are removed by evaporation. The crude product is purified by recrystallization from methanol to yield phenyl pyridine-1(2H)-carboxylate as a white crystalline solid (72% yield).

Step 2: Rh-Catalyzed Asymmetric Carbometalation [2] In a glovebox, a vial is charged with [Rh(cod)Cl]₂ (5.0 mol%), a chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS, 10 mol%), and a solvent mixture of THF/Toluene/H₂O (1:1:1). The solution is stirred at 70 °C for 10 minutes. The arylboronic acid (1.5 mmol, 3.0 equiv) is added, followed by the dihydropyridine from Step 1 (0.5 mmol, 1 equiv). The resulting mixture is stirred at 70 °C for 20 hours. Upon completion, the reaction is cooled to room temperature, diluted with Et₂O (5 mL), and passed through a plug of silica gel, washing with an additional 20 mL of Et₂O. The solvents are removed in vacuo, and the crude product is purified by flash chromatography to afford the desired 3-substituted tetrahydropyridine.[2]

Step 3: Reduction and Deprotection [1] The 3-substituted tetrahydropyridine is subjected to hydrogenation using palladium on carbon (Pd/C) as the catalyst. Following the reduction, carbamate deprotection is performed using aqueous potassium hydroxide (KOH) in methanol. This two-step sequence yields the final 3-substituted piperidine. For example, a precursor to (-)-Preclamol was obtained in 72% yield over these two steps.[1]

Biocatalytic Asymmetric Synthesis

Biocatalysis, particularly the use of ω-transaminases (TAs), offers a green and highly selective method for producing chiral amines.[5] This approach involves the asymmetric amination of a prochiral ketone, such as 1-Boc-3-piperidone, to generate the desired chiral amine with high yield and enantiomeric excess.[5] The use of immobilized enzymes (TAs-IMB) is advantageous for industrial applications, allowing for easier catalyst recovery and reuse.[5]

Quantitative Data

| Enzyme | Stereoselectivity | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| ATA-025-IMB | (R)-selective | 50 | 3 | 99 | >99 | [5] |

| ATA-217-IMB | (S)-selective | 50 | 24 | 99 | 98 | [5] |

Experimental Protocols

Step 1: Asymmetric Transamination of 1-Boc-3-piperidone [5] In a typical reaction, 50 mg of 1-Boc-3-piperidone (45 mM) is dissolved in a suitable solvent (e.g., DMSO). To this solution, 200 mg of the selected immobilized ω-transaminase (e.g., ATA-025-IMB for the (R)-enantiomer) is added, along with isopropylamine as the amine donor and pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) and monitored by HPLC. Upon completion, the enzyme is filtered off, and the product is isolated from the filtrate.[5]

Step 2: Synthesis of (R)-3-Aminopiperidine Dihydrochloride [5] In a vial, 100 mg (0.5 mmol) of (R)-1-Boc-3-aminopiperidine (ee >99%) is dissolved in 100 µL of ethanol (EtOH). The solution is cooled to 0 °C, and 400 µL of a solution of acetyl chloride (AcCl, 2.8 mmol) in EtOH (1:1) is added gradually. The reaction mixture is then stirred at room temperature. The formation of a white solid indicates the completion of the reaction. The supernatant is decanted, and the solid is washed twice with cold ethanol (100 µL). The solid is dried under vacuum to yield (R)-3-aminopiperidine dihydrochloride.[5]

Chiral Pool Synthesis from L-Glutamic Acid

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[6] L-glutamic acid is a versatile starting material for the multi-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. This route involves a linear sequence of five steps: esterification, Boc-protection, reduction of the diester to a diol, tosylation of the diol, and finally, cyclization with an amine to form the piperidine ring.[7]

Quantitative Data

| Step | Transformation | Reagents | Yield (%) | Reference |

| 1 & 2 | L-Glutamic acid → N-Boc dimethyl ester | SOCl₂/MeOH; then (Boc)₂O/TEA | Quantitative (2 steps) | [7] |

| 3 | Diester → Diol | NaBH₄, THF/MeOH | 76 | |

| 4 | Diol → Ditosylate | TsCl, TEA, DMAP | Quantitative | [7] |

| 5 | Ditosylate → Piperidine derivative | Cyclohexylamine | 74 | [7] |

| Overall | L-Glutamic acid → Piperidine derivative | - | 44 - 55 |

Experimental Protocols

Step 3: Reduction to (S)-tert-butyl (1,5-dihydroxy-pentan-2-yl)carbamate To a stirred solution of the N-Boc protected diester in a mixture of THF and MeOH at 0 °C, sodium borohydride (NaBH₄) is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the solvents are removed under reduced pressure. The residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified using column chromatography (silica gel, eluent: Ethyl acetate/Hexane) to yield the pure diol (76% yield).

Step 4 & 5: Tosylation and Cyclization [7] To a solution of the diol (1 equiv) in CH₂Cl₂ at 0 °C are added triethylamine (TEA), p-toluenesulfonyl chloride (TsCl), and a catalytic amount of DMAP. The reaction mixture is warmed to room temperature and stirred for 1 hour. After quenching with aqueous sodium bicarbonate, the mixture is extracted with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated to give the crude ditosylate, which is used in the next step without further purification.[7]

The crude ditosylate is dissolved in acetonitrile, and a primary amine (e.g., cyclohexylamine, 1.2 equiv) is added. The reaction mixture is heated at reflux for 12 hours. After quenching with saturated ammonium chloride solution, the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography to yield the desired 3-(N-Boc-amino)piperidine derivative.[7]

Resolution of Racemic Mixtures

Classical resolution via diastereomeric salt formation remains a practical and widely used method for obtaining enantiomerically pure amines.[8][9] The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[8] Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization.[9] Subsequent treatment of the isolated diastereomeric salt with a base liberates the desired enantiomerically pure amine.[8]

Common Resolving Agents

-

Chiral Acids: Tartaric acid derivatives (e.g., di-benzoyl-L-tartaric acid), mandelic acid, camphor-10-sulfonic acid, and N-tosyl-(S)-phenylalanine are effective for resolving racemic amines.[9][10][11]

-

Chiral Phosphoric Acids: Enantiomerically pure cyclic phosphoric acids, such as (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), have shown high efficiency in resolving 3-aminopiperidine.[10]

Experimental Protocol

Resolution of 3-Aminopiperidine with (R)-CPA [10] Racemic 3-aminopiperidine (APD) is reacted with the resolving agent, (R)-CPA, in 90% tert-butyl alcohol (TBA) at an elevated temperature. The solution is then allowed to cool slowly to 0 °C. The large difference in solubility between the two diastereomeric salts causes the less soluble salt, ((R)-APD • (R)-CPA), to precipitate. The solid is collected by filtration. The enantiomerically enriched (R)-3-aminopiperidine is then liberated from the salt by treatment with a base. This method can yield (R)-3-aminopiperidine with 99.6% ee in 99.5% yield.[10]

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 6. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Piperidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry and drug development. The secondary amine inherent to the piperidine ring is a reactive nucleophile and base, which often necessitates protection to allow for selective chemical transformations elsewhere on the molecule. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its unique combination of stability, ease of introduction, and facile, selective removal. This technical guide provides an in-depth exploration of the role of the Boc protecting group in piperidine synthesis, complete with quantitative data, detailed experimental protocols, and graphical representations of key chemical processes.

The Indispensable Role of the Boc Group

The Boc group is a carbamate-based protecting group valued for its robustness against a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and reducing agents.[1] This stability makes it an ideal choice for multi-step syntheses where various reagents and reaction conditions are employed. The primary role of the Boc group in piperidine synthesis is to temporarily mask the reactivity of the nitrogen atom, thereby:

-

Preventing Undesired Reactions: The Boc group significantly reduces the nucleophilicity and basicity of the piperidine nitrogen, preventing it from participating in undesired side reactions such as N-alkylation or N-acylation when other sites on the molecule are being functionalized.

-

Enabling C-H Functionalization: Protection of the piperidine nitrogen with a Boc group facilitates the direct functionalization of the piperidine ring's C-H bonds. For instance, α-lithiation of N-Boc-piperidine followed by trapping with an electrophile allows for the introduction of various substituents at the C2 position.[2]

-

Directing Stereochemistry: The steric bulk of the Boc group can influence the stereochemical outcome of reactions on the piperidine ring.

-

Improving Solubility and Handling: The introduction of the Boc group can enhance the solubility of piperidine intermediates in organic solvents and often results in crystalline, easily handled solids.

The utility of the Boc group is further underscored by its "orthogonality" to other common protecting groups. For example, it can be selectively removed in the presence of a base-labile fluorenylmethyloxycarbonyl (Fmoc) group or a hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex and elegant synthetic strategies.[1]

Quantitative Data Summary

The efficiency of the introduction and removal of the Boc group is a critical factor in the overall yield and success of a synthetic route. The following tables summarize typical conditions and reported yields for the Boc protection and deprotection of various piperidine derivatives.

Table 1: Boc Protection of Representative Piperidine Substrates

| Piperidine Substrate | Reagents | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Piperidone hydrochloride | (Boc)₂O | Triethylamine | Methanol | RT | 20 | Quantitative | [3] |

| Substituted Piperidine | (Boc)₂O | Triethylamine, DMAP (cat.) | Dichloromethane (DCM) | 0 to RT | 6 | 92 | |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | - | Tetrahydrofuran (THF) | 0 to RT | Overnight | 89 | [4] |

| 4-Piperidinecarboxamide | (Boc)₂O | Triethylamine | Water | 20-25 | 8-10 | High | [5] |

Table 2: Comparison of Deprotection Conditions for N-Boc-Piperidines

| Deprotection Reagent | Typical Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | RT | 0.5 - 2 h | High to Quantitative | [6] |

| Hydrochloric Acid (HCl) | 4M HCl | 1,4-Dioxane | RT | 0.5 - 2 h | High to Quantitative | [6] |

Experimental Protocols

The following are detailed methodologies for the protection and deprotection of piperidines using the Boc group.

Protocol 1: General Procedure for Boc Protection of a Piperidine

This protocol is a standard and generally effective method for the N-Boc protection of a piperidine using di-tert-butyl dicarbonate.

Materials:

-

Piperidine derivative (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv)

-

Triethylamine (TEA, 1.5 equiv)

-

4-Dimethylaminopyridine (DMAP, 0.05-0.1 equiv, optional for hindered amines)[7]

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the piperidine derivative (1.0 equiv) in anhydrous DCM.

-

Add triethylamine (1.5 equiv) to the solution. For sterically hindered or weakly nucleophilic piperidines, add a catalytic amount of DMAP (0.05-0.1 equiv).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv) in DCM to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring its progress by Thin-Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected piperidine.

-

If necessary, the crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection

This protocol describes a common and effective method for the removal of a Boc protecting group using trifluoroacetic acid.

Materials:

-

N-Boc-protected piperidine (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-protected piperidine (1.0 equiv) in anhydrous DCM (approximately 0.1-0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 30 minutes to 2 hours, monitoring its progress by TLC.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

To isolate the free amine, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative. Alternatively, the product can be isolated as its TFA salt by precipitating with cold diethyl ether after the initial removal of volatiles.

Protocol 3: General Procedure for HCl-Mediated Boc Deprotection

This protocol is a common alternative to TFA and is particularly useful when a hydrochloride salt of the product is desired.

Materials:

-

N-Boc-protected piperidine (1.0 equiv)

-

4M HCl in 1,4-dioxane

-

Methanol or DCM (optional, as a co-solvent)

-

Anhydrous diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-protected piperidine (1.0 equiv) in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.

-

Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate at room temperature.

-

Stir the reaction mixture. The deprotected amine hydrochloride salt may precipitate out of the solution.

-

Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.

-

Upon completion, the product can be isolated by filtration if it has precipitated. Wash the solid with cold diethyl ether and dry under vacuum.

-

Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a representative synthetic workflow involving a Boc-protected piperidine.

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the synthesis of complex piperidine-containing molecules. Its robustness under a wide range of conditions, coupled with its facile and selective removal under mild acidic conditions, provides chemists with a reliable and versatile strategy for managing the reactivity of the piperidine nitrogen. The ability to enable selective C-H functionalization and other transformations on the piperidine ring makes the Boc group a cornerstone of modern synthetic and medicinal chemistry. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively leverage the Boc protecting group in the design and execution of efficient and elegant syntheses of novel piperidine-based therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 1-Boc-4-piperidone | 79099-07-3 [smolecule.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Navigating the Safe Handling of (R)-1-Boc-3-(aminomethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-3-(aminomethyl)piperidine is a key building block in pharmaceutical research and development. Its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, consolidating data from various safety data sheets and chemical suppliers.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements. It is crucial to understand these hazards to implement appropriate safety measures.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific target organ toxicity — Single exposure (Respiratory system) | 3 |

| Hazardous to the aquatic environment, acute hazard | 1 |

Table 2: Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed.[1][2] |

| H312 | Harmful in contact with skin.[3] |

| H315 | Causes skin irritation.[1][2][3] |

| H319 | Causes serious eye irritation.[1][2][3] |

| H335 | May cause respiratory irritation.[1][2][3] |

| H400 | Very toxic to aquatic life. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][3][4][5][6] |

| P270 | Do not eat, drink or smoke when using this product.[1][3][7] |

| P271 | Use only outdoors or in a well-ventilated area.[1][3][5][6] |

| P273 | Avoid release to the environment.[6][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][6][7][8][9] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][6][9] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6][9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4][5][9] |

| P501 | Dispose of contents/container to an authorised hazardous or special waste collection point in accordance with any local regulation.[3][6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| Form | Liquid |

| Density | 0.995 g/mL at 25 °C to 0.997 g/mL at 25 °C |

| Refractive Index | n20/D 1.469 to 1.473 |

| Storage Temperature | 2-8°C |

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the stability of the compound.

Handling

Personnel should always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[1][3] Wash hands thoroughly after handling.[1][3]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep containers securely sealed when not in use.[3] It is recommended to store under an inert atmosphere and protect from moisture.[1][2] The recommended storage temperature is between 2-8°C.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or equivalent.[1][10] |

| Skin Protection | Handle with gloves. Wear protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][3][10] |

| Respiratory Protection | Use in a well-ventilated area. If risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[1]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Spill Response

In the event of a spill, clear the area of personnel and move upwind.[3] Wear appropriate PPE, including respiratory protection.

For minor spills, contain and absorb the spill with sand, earth, inert material, or vermiculite.[3] Wipe up and place in a suitable, labeled container for waste disposal.[3] For larger spills, prevent the spillage from entering drains or water courses.[3]

Stability and Reactivity

This compound is stable under recommended storage conditions.[10] However, it is incompatible with strong oxidizing agents and strong acids.[1][2][10] Hazardous decomposition products include oxides of carbon and nitrogen.[2][10]

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The GHS classification is based on data from similar compounds and computational models. The material is not thought to produce adverse health effects or irritation of the respiratory tract based on animal models, but good hygiene practice requires that exposure be kept to a minimum.[3] Similarly, it is not thought to produce adverse health effects or skin irritation following contact based on animal models, but suitable gloves should be used.[3] This material can cause eye irritation and damage in some individuals.[3] Long-term exposure is not thought to produce chronic adverse health effects.[3]

Disposal Considerations

Dispose of this chemical and its container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not allow the product to enter drains.[10]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for trained professionals. It is not a substitute for a thorough understanding of the specific Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always prioritize safety in the laboratory.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.be [fishersci.be]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. gustavus.edu [gustavus.edu]

- 5. 188111-79-7|(R)-1-Boc-3-Aminopiperidine|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1-Boc-4-amino-3,3-dimethylpiperidine 97% | CAS: 473838-65-2 | AChemBlock [achemblock.com]

- 9. fishersci.nl [fishersci.nl]

- 10. peptide.com [peptide.com]

(R)-1-Boc-3-(aminomethyl)piperidine: A Comprehensive Technical Guide for Drug Discovery

(R)-1-Boc-3-(aminomethyl)piperidine is a chiral piperidine-based building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, combining a conformationally restricted piperidine scaffold with a protected primary amine, make it a versatile intermediate in the synthesis of complex molecules, particularly for agents targeting the central nervous system (CNS). This in-depth technical guide explores the core features of this compound, including its physicochemical properties, key applications in medicinal chemistry, and detailed experimental protocols for its utilization.

Core Features and Physicochemical Properties

This compound, systematically named tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate, is characterized by a piperidine ring where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the molecule's stability and allows for selective chemical transformations at the exocyclic primary aminomethyl group.[1] The chiral center at the 3-position of the piperidine ring is crucial for the stereospecific interactions of the final drug candidates with their biological targets.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight | 214.30 g/mol | |

| CAS Number | 140645-23-4 | |

| Appearance | Colorless to light yellow liquid or low melting solid | [1] |

| Density | ~0.997 g/mL at 25 °C | |

| Refractive Index | ~1.473 (n20/D) | |

| Storage Temperature | 2-8°C |

Applications in Drug Discovery and Medicinal Chemistry

The piperidine moiety is a prevalent scaffold in a vast array of FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties, including improved metabolic stability and bioavailability. This compound serves as a key starting material in the synthesis of various pharmaceutical agents, with a notable emphasis on compounds targeting neurological disorders.[1]

Synthesis of CNS Agents and Serotonin Receptor Ligands

A significant application of this building block is in the development of ligands for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, which are implicated in the pathophysiology of depression, anxiety, and psychosis.[2][3] The primary amine of this compound provides a reactive handle for the introduction of various pharmacophoric elements through reactions such as amide bond formation and reductive amination.

The general workflow for utilizing this building block in the synthesis of a target molecule typically involves the initial reaction of the primary amine, followed by the deprotection of the Boc group under acidic conditions to reveal the piperidine nitrogen, which can then be further functionalized.

Role in Peptide Synthesis and Peptidomimetics

This compound is also employed in peptide synthesis to introduce conformational constraints.[1] Incorporating the rigid piperidine ring into a peptide backbone can induce specific secondary structures, such as β-turns, which are often crucial for biological activity and receptor recognition.

Experimental Protocols

The following sections provide detailed methodologies for common chemical transformations involving this compound.

Amide Bond Formation

The primary amine of this compound can be readily acylated to form an amide bond. A variety of coupling reagents can be employed for this transformation.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

General Protocol using HATU:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

To this mixture, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Reductive Amination

Reductive amination is another key transformation to form a new carbon-nitrogen bond by reacting the primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Materials:

-

This compound

-

Aldehyde or ketone of interest

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

General Protocol using Sodium Triacetoxyborohydride:

-

To a stirred solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in anhydrous DCM, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Signaling Pathways of Potential Drug Candidates

As previously mentioned, this compound is a valuable precursor for ligands targeting serotonin receptors. The 5-HT₁A and 5-HT₂A receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission. Ligands synthesized from this building block can act as agonists, antagonists, or inverse agonists at these receptors, thereby modulating downstream signaling cascades.

Conclusion

This compound stands out as a high-value chiral building block in modern drug discovery. Its strategic combination of a protected piperidine nitrogen and a reactive primary aminomethyl group provides a robust platform for the synthesis of structurally diverse and stereochemically defined molecules. The successful application of this intermediate in the development of CNS-active agents, particularly serotonin receptor modulators, underscores its importance for researchers and professionals dedicated to advancing novel therapeutics for neurological and psychiatric disorders. The detailed protocols and workflow diagrams provided in this guide serve as a practical resource for the effective incorporation of this compound into innovative drug design and development programs.

References

Methodological & Application

Application Notes and Protocols for (R)-1-Boc-3-(aminomethyl)piperidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-(aminomethyl)piperidine is a chiral bifunctional building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a piperidine scaffold with a protected primary amine at the 3-position, offers a unique three-dimensional architecture that is advantageous for creating novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in complex, multi-step syntheses.

This building block is particularly valuable in the synthesis of compounds targeting the central nervous system (CNS), as well as in the development of peptidomimetics and other complex molecular architectures.[1][2] The piperidine moiety is a common feature in many G protein-coupled receptor (GPCR) ligands, and its incorporation can enhance metabolic stability, solubility, and bioavailability of drug candidates.

Core Applications in Drug Discovery

The strategic incorporation of the this compound moiety into drug candidates can serve several key purposes:

-

Scaffold for CNS-Active Agents: The piperidine ring is a privileged scaffold for compounds targeting the CNS. Its three-dimensional nature allows for the precise spatial orientation of substituents to optimize interactions with receptor binding pockets, particularly for GPCRs implicated in neurological and psychiatric disorders.[1][2]

-

Development of Peptidomimetics: This building block can be used to introduce conformational constraints into peptide-based therapeutics. By replacing a portion of a peptide backbone, the rigid piperidine ring can help to lock the molecule into a bioactive conformation, potentially increasing its potency, selectivity, and stability against proteolytic degradation.

-